In-Depth Technical Guide: 2-Amino-2-(p-tolyl)acetic acid (CAS: 13227-01-5)
In-Depth Technical Guide: 2-Amino-2-(p-tolyl)acetic acid (CAS: 13227-01-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(p-tolyl)acetic acid, with the CAS number 13227-01-5, is a non-proteinogenic amino acid. This document serves as a comprehensive technical guide, detailing its chemical and physical properties, synthesis methodologies, and its significant role as a synthetic intermediate in the development of therapeutic agents. Notably, it is a key precursor in the synthesis of 1,3,4-thiadiazole compounds, which have shown potential as anti-cancer agents through the inhibition of glutaminase, and in the creation of phenylalanine ammonia-lyase (PAL) inhibitors. This guide provides detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows to support research and development in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Amino-2-(p-tolyl)acetic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 13227-01-5 | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| IUPAC Name | 2-amino-2-(4-methylphenyl)acetic acid | |
| Synonyms | 4-Methylphenylglycine, DL-4-Methylphenylglycine | |
| Appearance | Solid | |
| Melting Point | 228 °C | [1] |
| Boiling Point | 306.8 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in acetonitrile (0.1-1 mg/ml) | [2] |
| SMILES | CC1=CC=C(C=C1)C(C(=O)O)N | |
| InChI | InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) |
Synthesis of 2-Amino-2-(p-tolyl)acetic acid
The synthesis of 2-Amino-2-(p-tolyl)acetic acid can be achieved through established methods for α-amino acid synthesis, such as the Strecker synthesis or the Bucherer-Bergs reaction. Detailed experimental protocols for these methods, adapted for the synthesis of the target molecule, are provided below.
Strecker Synthesis
The Strecker synthesis is a two-step process that involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Experimental Protocol:
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Formation of α-Aminonitrile:
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In a well-ventilated fume hood, dissolve p-tolualdehyde (1 equivalent) in methanol.
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To this solution, add ammonium chloride (1.1 equivalents) followed by an aqueous solution of sodium cyanide (1.1 equivalents).
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Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-amino-p-tolylacetonitrile.
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Hydrolysis to 2-Amino-2-(p-tolyl)acetic acid:
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The crude α-aminonitrile is then subjected to acidic hydrolysis by refluxing with a strong acid, such as 6M hydrochloric acid, for several hours.
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After hydrolysis is complete (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.
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The pH of the solution is carefully adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide).
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The precipitated 2-Amino-2-(p-tolyl)acetic acid is collected by filtration, washed with cold water, and then with a small amount of ethanol.
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The product is dried under vacuum to yield the final product.
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Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route to α-amino acids through the formation of a hydantoin intermediate from an aldehyde or ketone.
Experimental Protocol:
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Hydantoin Formation:
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In a sealed reaction vessel, a mixture of p-tolualdehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) is prepared in a solvent mixture of ethanol and water.
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The mixture is heated at 60-80°C for several hours.
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After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-(p-tolyl)hydantoin.
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The solid hydantoin is collected by filtration, washed with water, and dried.
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Hydrolysis to 2-Amino-2-(p-tolyl)acetic acid:
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The isolated hydantoin is then hydrolyzed by heating with a strong base, such as a 25% aqueous solution of sodium hydroxide, at reflux for an extended period (e.g., 24 hours).
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The reaction mixture is cooled and then acidified with a strong acid to the isoelectric point of the amino acid to precipitate the product.
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The 2-Amino-2-(p-tolyl)acetic acid is collected by filtration, washed with cold water, and dried.
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Applications in Drug Development
Intermediate in the Synthesis of 1,3,4-Thiadiazole-Based Glutaminase Inhibitors
2-Amino-2-(p-tolyl)acetic acid is a valuable building block for the synthesis of 1,3,4-thiadiazole derivatives that have been identified as potential anti-cancer agents.[3] These compounds often function by inhibiting glutaminase, an enzyme crucial for the metabolic reprogramming of cancer cells.
Experimental Protocol for 1,3,4-Thiadiazole Synthesis:
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Step 1: Acylation of Thiosemicarbazide: 2-Amino-2-(p-tolyl)acetic acid (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). The mixture is heated to facilitate the formation of the corresponding acylthiosemicarbazide intermediate.
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Step 2: Cyclization: The acylthiosemicarbazide intermediate undergoes acid-catalyzed cyclization upon further heating in the presence of the dehydrating agent to form the 2-amino-5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazole.
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Step 3: Purification: The reaction mixture is cooled and then poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,3,4-thiadiazole derivative.
Signaling Pathways Affected by Glutaminase Inhibitors:
Glutaminase inhibitors, derived from 2-Amino-2-(p-tolyl)acetic acid, can impact several key signaling pathways in cancer cells, leading to reduced proliferation and survival.
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mTORC1 Signaling: Glutamine is a critical activator of the mTORC1 pathway, which promotes cell growth and proliferation. By inhibiting glutaminase, the production of glutamate and α-ketoglutarate is reduced, leading to the downregulation of mTORC1 signaling.
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EGFR/ERK Pathway: Some studies have shown that glutaminase inhibitors can suppress the EGFR/ERK signaling pathway, which is frequently hyperactivated in various cancers and drives cell proliferation and survival.
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Redox Homeostasis and Nrf2 Signaling: Glutamine metabolism is essential for the synthesis of glutathione (GSH), a major antioxidant. Glutaminase inhibition can lead to GSH depletion and increased reactive oxygen species (ROS), which can, in turn, modulate the Nrf2 antioxidant response pathway.
